2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid
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Overview
Description
2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid is an organic compound with the molecular formula C9H9FO2 It is a derivative of acetic acid, where the hydrogen atoms are substituted with fluorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid typically involves the reaction of 2-fluoro-5-methylphenylacetic acid with fluorinating agents. One common method includes the use of thionyl chloride in methanol to produce methyl 2-(2-fluoro-5-methylphenyl)acetate, which is then hydrolyzed to yield the desired acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.
Scientific Research Applications
2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of fluorinated compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid involves its interaction with molecular targets and pathways within biological systems The fluorine atoms in the compound can influence its reactivity and binding affinity to enzymes and receptors, potentially leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methylphenylacetic acid
- 2-Fluoro-4-methylphenylacetic acid
- 2-(2-Fluoro-5-methoxyphenyl)acetic acid
Uniqueness
2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid is unique due to the presence of two fluorine atoms and a methyl group, which can significantly alter its chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C9H8F2O2 |
---|---|
Molecular Weight |
186.15 g/mol |
IUPAC Name |
2-fluoro-2-(2-fluoro-5-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H8F2O2/c1-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,8H,1H3,(H,12,13) |
InChI Key |
MEWNZNYMYLHJEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C(=O)O)F |
Origin of Product |
United States |
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